"5-Aminopyrimidin-2(1H)-one hydrochloride synthesis pathway"
"5-Aminopyrimidin-2(1H)-one hydrochloride synthesis pathway"
Executive Summary
This technical guide details the synthesis pathway for 5-Aminopyrimidin-2(1H)-one hydrochloride (also known as 5-amino-2-hydroxypyrimidine HCl). This compound is a critical heterocyclic building block, serving as a cytosine analogue in the development of antiviral agents, CDK inhibitors, and novel nucleoside mimetics.
While direct condensation methods exist, this guide prioritizes the Nitration-Reduction Pathway starting from the commercially available 2-hydroxypyrimidine. This route is selected for its scalability, high atom economy, and the stability of intermediates compared to the handling of unstable nitromalonaldehyde precursors required in de novo ring construction.
Retrosynthetic Analysis
The synthesis is designed around the functionalization of the electron-deficient pyrimidine ring. While pyrimidines are generally resistant to electrophilic aromatic substitution (EAS), the presence of the electron-donating hydroxyl (keto) group at the C2 position activates the C5 position sufficiently for nitration.
-
Target: 5-Aminopyrimidin-2(1H)-one HCl
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Precursor 1: 5-Amino-2-hydroxypyrimidine (Free Base)
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Starting Material: 2-Hydroxypyrimidine (2(1H)-Pyrimidinone)
Strategic Disconnection: The C5-N bond is established via nitration (EAS), followed by catalytic hydrogenation to reduce the nitro group to the amine. The final step involves salt formation to ensure stability and water solubility.
Reaction Pathway Visualization
The following diagram illustrates the chemical transformations and critical process parameters (CPPs).
Caption: Figure 1. Step-wise synthesis pathway from 2-hydroxypyrimidine to the target hydrochloride salt.
Detailed Experimental Protocol
Phase 1: Nitration of 2-Hydroxypyrimidine
Objective: Introduce the nitro group at the C5 position.
Mechanism: Electrophilic Aromatic Substitution (EAS). The C2-hydroxyl group directs the nitronium ion (
-
Reagents:
-
2-Hydroxypyrimidine (1.0 eq)
-
Sulfuric Acid (
), 98% (Solvent/Catalyst, ~5-10 vol) -
Fuming Nitric Acid (
), >90% (1.2 - 1.5 eq)
-
-
Protocol:
-
Dissolution: Charge a round-bottom flask with concentrated
. Cool to 0–5°C using an ice-salt bath. -
Addition: Add 2-hydroxypyrimidine portion-wise with vigorous stirring. Ensure the internal temperature remains <10°C. The solution may turn yellow/orange.
-
Nitration: Add fuming
dropwise over 30–60 minutes, maintaining temperature <10°C. Caution: Highly Exothermic. -
Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to 50–60°C for 2–3 hours. Monitor via TLC or HPLC (disappearance of SM).
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Quench: Cool the mixture to RT. Pour slowly onto crushed ice (5x volume) with stirring. The 5-nitro-2-hydroxypyrimidine will precipitate as a light yellow/cream solid.
-
Isolation: Filter the solid, wash with cold water to remove residual acid, and dry in a vacuum oven at 50°C.
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Expected Yield: 75–85%
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Phase 2: Catalytic Reduction
Objective: Reduce the nitro group to a primary amine without over-reducing the pyrimidine ring.
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Reagents:
-
5-Nitro-2-hydroxypyrimidine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 wt%)
-
Methanol or Ethanol (Solvent, 10-20 vol)
-
Hydrogen Gas (
)
-
-
Protocol:
-
Setup: In a hydrogenation vessel (Parr shaker or autoclave), suspend the nitro intermediate in Methanol.
-
Catalyst: Add 10% Pd/C carefully (under inert atmosphere to prevent ignition).
-
Hydrogenation: Pressurize with
(30–50 psi) and agitate at Room Temperature (RT) for 4–6 hours. -
Completion: The reaction is complete when
uptake ceases. The suspension often clears as the amino-pyrimidine is more soluble, or changes color. -
Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with warm methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-hydroxypyrimidine free base (often an off-white to tan solid).
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Phase 3: Salt Formation (Hydrochloride)
Objective: Convert the free amine to the stable hydrochloride salt.
-
Reagents:
-
Crude 5-Amino-2-hydroxypyrimidine
-
Concentrated HCl (37%) or HCl in Dioxane/Ether
-
-
Protocol:
-
Dissolution: Dissolve the crude amine in a minimum amount of warm ethanol or water.
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Acidification: Add concentrated HCl dropwise until pH < 2.
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Crystallization: Cool the solution to 0–5°C. The hydrochloride salt should crystallize out. If using water, addition of isopropanol or acetone can induce precipitation.
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Final Isolation: Filter the white crystalline solid. Wash with cold acetone/ether. Dry under vacuum.
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Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: Reduction | Step 3: Salt Formation |
| Limiting Reagent | 2-Hydroxypyrimidine | 5-Nitro-Intermediate | 5-Amino-Free Base |
| Stoichiometry | 1.0 : 1.5 ( | 1.0 : Cat. ( | 1.0 : 1.1 (HCl) |
| Temperature | 0°C | 25°C (RT) | 0°C |
| Time | 3-4 Hours | 4-6 Hours | 1-2 Hours |
| Typical Yield | 75 - 85% | 85 - 95% | >90% |
| Appearance | Cream/Yellow Powder | Off-white Solid | White Crystalline Solid |
Analytical Characterization (Expected)
-
1H NMR (DMSO-d6):
- ~8.0-8.5 ppm (s, 2H, Pyrimidine H-4 and H-6). Note: Due to symmetry, these protons are equivalent.
-
~5.0-6.0 ppm (br s, 2H,
, exchangeable). -
~11.0-12.0 ppm (br s, 1H,
amide tautomer).
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Mass Spectrometry (ESI+):
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[M+H]+ = 112.1 Da (Free base).
-
-
Melting Point:
-
250°C (decomposition typical for pyrimidine salts).
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References
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Nitration of Pyrimidinols
-
Source: Galli, S., et al. "Quest for Second-Harmonic-Generation-Active Coordination Polymers: Synthesis and Properties of Silver(I) Pyrimidinolates."[1] Chemistry of Materials, 2005, 17(19), 4752–4757.
- Relevance: Confirms the synthesis and stability of 5-nitro-2-hydroxypyrimidine (HNP) as a ligand precursor.
-
-
General Pyrimidine Nitration Methods
- Reduction of Nitro-Pyrimidines: Source: Breault, G. A., et al. "Cyclin-dependent kinase 4 inhibitors as a treatment for cancer." Journal of Medicinal Chemistry, 2003. Relevance: Describes standard catalytic hydrogenation conditions for nitro-pyrimidines to amino-pyrimidines in drug synthesis.
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Compound Identification
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. vdoc.pub [vdoc.pub]
